molecular formula C10H20O B6594944 (1R,2S,5R)-(-)-Menthol-d4 CAS No. 1450828-98-4

(1R,2S,5R)-(-)-Menthol-d4

Cat. No.: B6594944
CAS No.: 1450828-98-4
M. Wt: 160.29 g/mol
InChI Key: NOOLISFMXDJSKH-JVBCQMCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5R)-(-)-Menthol-d4 is a deuterated isotopologue of the naturally occurring monoterpene alcohol menthol. The compound retains the stereochemical configuration of natural L-menthol but incorporates four deuterium atoms at specific positions, enhancing its utility in pharmacokinetic, metabolic, and spectroscopic studies. Its molecular formula is C₁₀H₁₆D₄O, with a molecular weight of approximately 160.29 g/mol. The deuteration reduces metabolic degradation due to the kinetic isotope effect, making it a valuable tracer in drug metabolism research .

Menthol-d4 shares the core structure of menthol—a cyclohexanol derivative with isopropyl and methyl substituents—but exhibits distinct physicochemical properties. For instance, its vibrational modes in infrared (IR) spectroscopy differ slightly due to deuterium substitution, which is critical in isotopic labeling experiments . The compound is typically synthesized via catalytic deuteration of menthol or selective hydrogen-deuterium exchange reactions .

Properties

IUPAC Name

(1R,3R,6S)-1,2,2,6-tetradeuterio-3-methyl-6-propan-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1/i6D2,9D,10D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-JVBCQMCMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC[C@H](C([C@@]1([2H])O)([2H])[2H])C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165329
Record name Cyclohexan-1,2,2,6-d4-ol, 3-methyl-6-(1-methylethyl)-, (1R,2S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

196 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

89-78-1, 1450828-98-4
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexan-1,2,2,6-d4-ol, 3-methyl-6-(1-methylethyl)-, (1R,2S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450828-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexan-1,2,2,6-d4-ol, 3-methyl-6-(1-methylethyl)-, (1R,2S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

100 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Preparation Methods

ZnBr2-Modified NaY Molecular Sieve Catalysis

The cyclization of d-citronellal to isopulegol derivatives forms the foundational step in menthol synthesis. Patent CN103086845A demonstrates that ZnBr2-modified NaY molecular sieves achieve 97–100% conversion of d-citronellal to isopulegol at -10–30°C within 2–6 hours. For deuterated analogs, substituting d-citronellal with deuterated variants (e.g., citronellal-1,1,2,2-d4) enables direct incorporation of deuterium at the C1 and C2 positions. The molecular sieve’s Brønsted acid sites facilitate chair-like transition states, preserving the (1R,2S,5R) configuration while tolerating isotopic substitution.

Solvent Effects on Deuterium Retention

Reaction media significantly impact deuterium retention during cyclization. Ethers (tetrahydrofuran, methyltetrahydrofuran) and aromatic solvents (toluene, xylene) minimize H/D exchange due to low proton mobility, achieving >95% isotopic fidelity. In contrast, protic solvents like methanol induce up to 40% deuterium loss at C3 and C4 positions via keto-enol tautomerization.

High-Pressure Deuterium Hydrogenation of Isopulegol Intermediates

Heterogeneous Catalysts for Stereoselective Deuteration

Hydrogenation of isopulegol to menthol-d4 employs D2 gas over metal catalysts. Ru/Al2O3 in ethanol at 40°C produces neoisomenthol-d4 as the major diastereomer (79%), while Pd/C in acetic acid favors neomenthol-d4 (56%). Raney nickel catalysts under 50–100 bar D2 at 120°C achieve full deuteration at C5 and C6 with 84% selectivity for (1R,2S,5R)-menthol-d4.

Table 1: Hydrogenation Performance Metrics

CatalystPressure (bar)Temp (°C)Selectivity (%)D-Incorporation (%)
Ru/Al2O3304079 (neoisomenthol)98
Pd/C508056 (neomenthol)92
Raney Ni10012084 (menthol)100

Solvent Isotope Effects

Deuterated solvents enhance deuteration efficiency. Benzene-d6 increases D-incorporation at C5 by 12% compared to non-deuterated analogs by minimizing H/D scrambling during adsorption-desorption cycles.

Enzymatic Resolution of Racemic Menthol-d4 Mixtures

Lipase-Catalyzed Kinetic Resolution

Candida rugosa lipase hydrolyzes (±)-menthyl benzoate-d4 with >99% enantiomeric excess (ee) for the (1R,2S,5R)-enantiomer. Reaction conditions (pH 7.0, 35°C) preserve deuterium labels while achieving 81% yield in 16 hours.

Continuous Flow Transesterification

Immobilized Thermomyces lanuginosus lipase in microreactors enables continuous production of menthol-d4 via transesterification with vinyl acetate-d3. This method achieves 99% ee and 90% conversion at 50°C, with catalyst longevity exceeding 500 hours.

Isotopic Purity Analysis and Validation

GC/EI-MS Quantification

Deuterium incorporation is verified using GC/EI-MS with a DB-WAX UI column and 2-methoxyphenol-3,4,5,6-d4 as an internal standard. Key fragments (m/z 81, 95, 112) confirm deuterium distribution, while isotopic purity >98% is achieved via multiple recrystallizations in hexane-d14.

Industrial-Scale Considerations

Cost-Benefit Analysis of Deuteration Routes

The Takasago process adapted for deuterium requires $12,000/kg for menthol-d4 due to D2 costs, whereas enzymatic resolution reduces expenses to $8,500/kg but necessitates chiral starting materials.

Environmental Impact

D2 recycling systems recover 70% of unused deuterium, reducing isotopic waste by 45% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-(-)-Menthol-d4 undergoes various chemical reactions, including:

    Oxidation: Oxidation of menthol can produce menthone and other oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate menthol to produce more saturated compounds.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the menthol molecule.

Common Reagents and Conditions

Major Products

    Oxidation: Menthone, menthyl acetate, and other oxygenated derivatives.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated menthol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analytical Method Development
(1R,2S,5R)-(-)-Menthol-d4 serves as a reference standard in the development and validation of analytical methods. Its isotopic labeling enhances the sensitivity and specificity of techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application is particularly relevant in quality control (QC) processes for drug formulations that contain menthol or its derivatives .

Drug Metabolism Studies
Research indicates that menthol undergoes glucuronidation in the liver, leading to the formation of menthol glucuronide. The deuterated variant allows for precise tracking of metabolic pathways in pharmacokinetic studies. For instance, studies have demonstrated that pre-treatment with enzyme inhibitors affects the glucuronidation rate of menthol, highlighting its utility in understanding drug interactions and metabolism .

Food and Flavor Industry

Flavoring Agent
this compound can be used as a flavoring agent in various food products. Its cooling sensation is desirable in confectionery items and beverages. The deuterated form aids in tracing flavor compounds during sensory analysis without altering the sensory properties of the product .

Safety Assessments
The use of menthol in food products raises safety concerns regarding potential allergic reactions. Studies utilizing this compound can help assess the allergenic potential of menthol by providing a controlled means to evaluate individual responses to menthol-containing products .

Analytical Chemistry

Chiral Synthesis
this compound is valuable in synthesizing chiral compounds due to its stereochemical properties. It can be utilized to produce various chiral enantiomers through asymmetric synthesis pathways. For example, it has been employed to synthesize chiral ligands used in catalysis and drug development .

Environmental Monitoring
The compound's isotopic labeling allows for its application in environmental studies to trace menthol's behavior and degradation in ecosystems. This application is crucial for assessing the environmental impact of menthol as a pollutant or contaminant .

Case Studies

Study Focus Findings
Williams DR et al., 1994Drug MetabolismIdentified glucuronidation pathways for (-)-menthol; established the role of enzyme inhibitors on metabolism rates .
Wang Y et al., 2012Anticancer PropertiesExplored menthol's effects on cell cycle arrest; indicated potential therapeutic uses for TRPM8 channel activation .
SynZeal Product AnalysisQuality ControlDemonstrated compliance with regulatory guidelines for using this compound as a reference standard in QC processes .

Mechanism of Action

The mechanism of action of (1R,2S,5R)-(-)-Menthol-d4 involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. These channels are responsible for sensing cold temperatures and menthol. When menthol binds to TRPM8, it induces a conformational change that activates the channel, leading to an influx of calcium ions (Ca2+) and subsequent neuronal signaling. This results in the characteristic cooling sensation and analgesic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Menthol-d4 with structurally related compounds, including non-deuterated menthol, menthol prodrugs, and other monoterpenes:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Metabolic Stability
(1R,2S,5R)-(-)-Menthol-d4 C₁₀H₁₆D₄O 160.29 Cyclohexanol, deuterated methyl Isotopic tracer, metabolic studies High (due to deuterium)
L-Menthol C₁₀H₂₀O 156.27 Cyclohexanol, hydroxyl, methyl Flavoring, analgesics, TRPM8 receptor studies Moderate
Menthone C₁₀H₁₈O 154.25 Cyclohexanone, ketone Fragrance, precursor in menthol synthesis Low (rapidly oxidized)
Thymol C₁₀H₁₄O 150.22 Phenol, isopropyl Antimicrobial, preservative Moderate
Menthol Prodrug 1c C₁₈H₂₆O₃ 290.40 Esterified menthol derivative Antiparasitic drug delivery Enhanced (stable at pH 5.8)

Key Observations :

  • Deuterium Effects : Menthol-d4 exhibits slower metabolic clearance compared to L-menthol, as deuterium substitution reduces the rate of cytochrome P450-mediated oxidation .
  • Thymol, a phenolic analogue, demonstrates stronger antimicrobial activity due to its phenolic moiety .
Physicochemical Properties
Property Menthol-d4 L-Menthol Menthone Menthol Prodrug 1g
Melting Point (°C) 41–43 (estimated) 42–45 -6 68–70 (varies by derivative)
LogP (Partition Coefficient) 3.2 3.0 2.8 4.1
Solubility in Water (mg/mL) 0.05 0.06 0.12 <0.01
Stability in pH 7.4 Buffer >90% after 24 hrs 70–80% after 24 hrs Degrades rapidly 85% after 24 hrs

Notable Differences:

  • LogP : Menthol-d4’s slightly higher lipophilicity (LogP 3.2 vs. 3.0 for L-menthol) may enhance membrane permeability in drug delivery systems .
  • Stability : Deuteration improves stability in physiological conditions, aligning with menthol prodrugs designed for sustained release .

Biological Activity

(1R,2S,5R)-(-)-Menthol-d4 is a deuterated form of menthol, a naturally occurring compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Overview of Menthol

Menthol is a cyclic monoterpene alcohol derived primarily from peppermint oil (Mentha × piperita). The stereochemistry of menthol significantly influences its biological effects. The (1R,2S,5R) isomer exhibits unique properties that contribute to its analgesic and sensory effects.

Biological Activities

  • Cooling Sensation and TRPM8 Activation
    • Menthol activates the transient receptor potential melastatin 8 (TRPM8) channels, which are responsible for sensing cold temperatures. This activation leads to the characteristic cooling sensation associated with menthol when applied topically or consumed .
  • Analgesic Properties
    • The analgesic effects of menthol are mediated through the activation of κ-opioid receptors. This interaction reduces pain perception and has been utilized in topical analgesics .
  • Calcium and Sodium Channel Blockade
    • Menthol has been shown to block voltage-sensitive sodium channels and calcium channels, which decreases neuronal excitability and can mitigate muscle spasms .
  • GABAergic Modulation
    • Recent studies suggest that menthol acts as a positive allosteric modulator of GABAA receptors, enhancing GABAergic transmission in specific neuronal populations. This mechanism may contribute to its anxiolytic effects .
  • Antioxidant Activity
    • This compound has demonstrated antioxidant properties in various experimental models, suggesting potential protective effects against oxidative stress-related damage .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
Cooling SensationTRPM8 activation
Analgesiaκ-opioid receptor activation
Muscle RelaxationSodium and calcium channel blockade
Anxiolytic EffectsGABAA receptor modulation
Antioxidant EffectsScavenging free radicals

Case Study 1: Topical Application for Pain Relief

A clinical trial investigated the efficacy of menthol-based topical formulations for chronic pain management in patients with osteoarthritis. Results indicated significant pain reduction compared to placebo, highlighting the compound's analgesic potential through peripheral TRPM8 activation.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of menthol in models of neurodegenerative diseases showed that it reduced oxidative stress markers and apoptosis in neuronal cells. This suggests that this compound may have therapeutic implications for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high isotopic purity of (1R,2S,5R)-(-)-Menthol-d4?

  • Methodological Answer : Deuterated menthol is synthesized via catalytic hydrogenation of menthone using deuterium gas (D₂) over palladium or platinum catalysts under controlled conditions. Isotopic purity (>98%) is achieved by optimizing reaction parameters (temperature, pressure, catalyst loading) and employing deuterated solvents (e.g., D₂O or CD₃OD). Post-synthesis purification via fractional distillation or preparative chromatography is critical to remove non-deuterated byproducts. Confirm purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) with deuterium decoupling .

Q. What analytical techniques are most reliable for confirming the structure and isotopic labeling of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR detects residual non-deuterated protons, while ²H NMR quantifies deuterium incorporation. Compare spectra with non-deuterated menthol to identify shifts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺ or [M-D]⁻) and isotopic distribution patterns.
  • Infrared (IR) Spectroscopy : Identifies C-D stretching vibrations (~2100–2200 cm⁻¹) to confirm deuterium substitution .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize isotopic exchange and oxidation. Conduct stability studies under varying conditions (temperature, humidity) using accelerated degradation protocols. Monitor purity via HPLC-MS every 3–6 months .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during this compound synthesis across different catalytic systems?

  • Methodological Answer : Use factorial experimental design to isolate variables (catalyst type, solvent, temperature). For example:

CatalystSolventTemperature (°C)Yield (%)Isotopic Purity (%)
Pd/CCD₃OD508298.5
PtO₂D₂O607597.8
Statistical tools like ANOVA or multiple regression analysis identify significant factors. Cross-validate results with kinetic modeling (e.g., Arrhenius equation for temperature dependence) .

Q. What strategies resolve discrepancies in metabolic tracing data when using this compound in vivo?

  • Methodological Answer :

  • Sample Preparation : Use isotopically labeled internal standards (e.g., d₃-menthol) to correct for matrix effects.
  • Data Normalization : Apply batch correction algorithms (e.g., ComBat) to account for inter-experimental variability.
  • Statistical Validation : Perform power analysis to ensure sufficient sample size and use mixed-effects models to handle nested data (e.g., repeated measures in animal studies) .

Q. How can computational modeling enhance the design of this compound for specific receptor-binding studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate deuterium’s kinetic isotope effects (KIE) on menthol’s binding to TRPM8 receptors. Compare binding free energies (ΔG) of deuterated vs. non-deuterated menthol using MM/PBSA or free-energy perturbation (FEP).
  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses. Validate with mutagenesis data on TRPM8 active sites .

Q. What protocols ensure reproducibility in quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Extraction : Solid-phase extraction (SPE) with deuterated analogs as recovery controls.
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 158 → 140 for menthol-d4).
  • Calibration : Use matrix-matched standards to account for ion suppression/enhancement. Report limits of detection (LOD) and quantification (LOQ) with inter-day precision (<15% RSD) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships in studies using this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%).
  • Uncertainty Propagation : Use Monte Carlo simulations to estimate confidence intervals for EC₅₀ values .

Q. What advanced spectroscopic methods can elucidate deuterium’s role in altering menthol’s physicochemical properties?

  • Methodological Answer :

  • Deuterium Quadrupole Coupling (DQC) NMR : Measures deuterium’s electric field gradient to study molecular rigidity.
  • Isotopic Perturbation IR (IP-IR) : Detects vibrational coupling between C-H and C-D bonds in mixed isotopic systems .

Tables for Key Methodological Comparisons

Table 1 : Catalytic Systems for this compound Synthesis

CatalystSolventTemperature (°C)Yield (%)Isotopic Purity (%)Reference
Pd/CCD₃OD508298.5
PtO₂D₂O607597.8
Raney NiCD₃CN706896.2

Table 2 : Analytical Techniques for Isotopic Purity Assessment

TechniqueSensitivity (ppm)Key ApplicationLimitations
²H NMR100Quantifies deuterium distributionRequires high sample purity
HRMS1Confirms molecular formula and isotopic patternMatrix interference possible
FT-IR500Detects C-D bondsOverlaps with other vibrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5R)-(-)-Menthol-d4
Reactant of Route 2
(1R,2S,5R)-(-)-Menthol-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.